Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate chemical properties
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate chemical properties
The following technical guide details the chemical properties, synthesis, and applications of Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate , a high-value building block in modern medicinal chemistry.
[1][2][3][4]
Executive Summary
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate (CAS: 1408075-91-1) is a specialized diamine scaffold used primarily in drug discovery to introduce conformational restriction and metabolic stability into bioactive molecules. Characterized by a 1,3-disubstituted cyclobutane ring with a geminal methyl/amino pair, this building block serves as a rigid, non-aromatic bioisostere for piperazines or 1,4-cyclohexanediamines. Its "trans" stereochemistry—defined by the anti relationship between the nitrogen substituents—provides a specific vector orientation critical for optimizing ligand-protein interactions.
Chemical Identity & Structural Analysis[5][6][7]
Nomenclature and Identifiers[8]
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IUPAC Name: tert-butyl N-[(1r,3r)-3-amino-3-methylcyclobutyl]carbamate
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Common Name: trans-N1-Boc-3-methylcyclobutane-1,3-diamine
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CAS Number: 1408075-91-1 (Trans isomer)
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Related CAS: 1408076-24-3 (Cis isomer)
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Molecular Formula: C₁₀H₂₀N₂O₂
Stereochemical Definition
The term "trans " in this context refers to the relative configuration of the two nitrogen-bearing groups across the cyclobutane ring.
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Configuration: The carbamate group at C1 and the primary amine at C3 are on opposite faces of the cyclobutane plane (anti-periplanar relationship).
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Conformation: The cyclobutane ring typically adopts a "puckered" or "butterfly" conformation to relieve torsional strain. The trans-diequatorial-like orientation of the bulky substituents is generally favored to minimize 1,3-diaxial interactions, making this isomer thermodynamically stable relative to high-energy conformers.
Physicochemical Profile
The following data summarizes the core physical properties relevant to handling and purification.
| Property | Value / Description | Note |
| Physical State | Solid (Powder or Crystalline) | White to off-white appearance.[3] |
| Melting Point | > 100 °C (Typical for carbamates) | Exact MP varies by crystal form/purity. |
| Boiling Point | ~297 °C (Predicted at 760 mmHg) | Decomposes before boiling at atm pressure. |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | — |
| pKa (Amine) | ~10.5 (Primary amine at C3) | Basic, protonatable at physiological pH. |
| pKa (Carbamate) | ~-1.0 (Boc-NH) | Non-basic under standard conditions. |
| LogP | ~1.4 (Predicted) | Moderate lipophilicity suitable for CNS drugs. |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Poor water solubility (neutral form). |
Synthetic Methodology
Primary Synthesis Route: Ellman Sulfinamide Approach
The most robust method for synthesizing the trans-isomer with high diastereoselectivity involves the use of tert-butanesulfinamide (Ellman's auxiliary) to install the geminal methyl/amine center. This route avoids the poor selectivity often seen in direct reductive amination.
Protocol Overview:
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Condensation: Reaction of tert-butyl (3-oxocyclobutyl)carbamate with (R)-tert-butanesulfinamide.
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Nucleophilic Addition: Grignard addition (MeMgBr) to the sulfinimine. The reagent approaches from the less hindered face, controlled by the ring pucker and the auxiliary.
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Deprotection: Acidic cleavage of the sulfinyl group to yield the free amine.
Synthesis Workflow Diagram (Graphviz)
Figure 1: Step-wise synthesis of the target scaffold emphasizing the installation of the chiral gem-methyl/amine center.
Key Experimental Considerations
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Diastereoselectivity: The addition of MeMgBr to the cyclic sulfinimine typically favors the formation of the trans-isomer (relative to the C1-Boc group) due to the directing effect of the ring conformation.
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Purification: If the cis-isomer is formed as a minor byproduct, it can be removed via column chromatography (silica gel, DCM/MeOH/NH₃ gradient) or recrystallization of the hydrochloride salt.
Reactivity & Derivatization[11]
Orthogonal Protection Strategy
The molecule features two nitrogen centers with distinct reactivity profiles, enabling "orthogonal" functionalization:
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C3-Amine (Free): A nucleophilic primary amine (pKa ~10.5). It is ready for immediate reaction with electrophiles (acid chlorides, isocyanates, aldehydes) to build the core pharmacophore.
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C1-Amine (Boc-Protected): Inert to basic and nucleophilic conditions. It is deprotected only under acidic conditions (e.g., TFA/DCM or HCl/Dioxane), allowing for late-stage modification of the "tail" of the drug molecule.
The "Magic Methyl" Effect
The geminal methyl group at C3 is not merely structural; it imparts specific pharmacological advantages:
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Conformational Lock: The methyl group biases the ring conformation, reducing the entropic penalty of binding to a target protein.
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Metabolic Stability: The methyl group blocks potential metabolic oxidation at the C3 position (a common soft spot in simple cyclobutanes).
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Solubility: The disruption of crystal packing by the methyl group often improves the solubility of the final drug candidate compared to the des-methyl analog.
Applications in Drug Discovery[12][13][14]
Scaffold Utility
This compound is widely used as a linker in:
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JAK Inhibitors: Analogues of Abrocitinib where the cyclobutane core modulates selectivity between JAK1, JAK2, and JAK3.
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PROTACs (Proteolysis Targeting Chimeras): The rigid cyclobutane ring serves as a defined spacer between the E3 ligase ligand and the protein of interest, improving degradation efficiency compared to flexible alkyl chains.
Decision Workflow for Library Synthesis (Graphviz)
Figure 2: Medicinal chemistry workflow utilizing the orthogonal reactivity of the scaffold.
Handling and Safety
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Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). The free amine is sensitive to atmospheric CO₂ (forming carbamates) and oxidation over long periods.
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Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2). Standard PPE (gloves, goggles, fume hood) is required.
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Stability: Stable in solid form for >1 year if stored correctly. Avoid strong acids (cleaves Boc) and strong oxidizers.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71280569, tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]
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Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.[4] Organic Letters.[4][5] Retrieved from [Link]
Sources
- 1. 1408076-04-9|tert-Butyl (cis-3-amino-1-methylcyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 2. TERT-BUTYL (TRANS-3-AMINO-3-METHYLCYCLOBUTYL)CARBAMATE,1408075-91-1-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 3. tert-Butyl N-[(1-aMinocyclobutyl)Methyl]carbaMate | 1403767-13-4 [chemicalbook.com]
- 4. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
